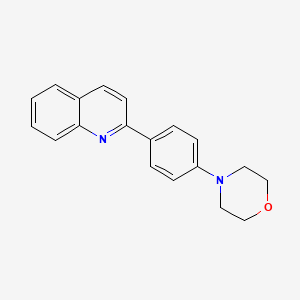

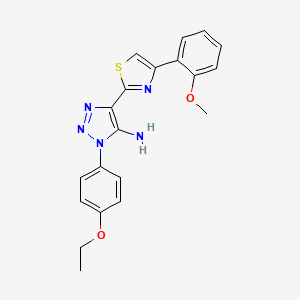

2-(4-Morpholinophenyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes . The review highlights advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of (E)-N-(4-morpholinophenyl)-1-(quinolin-2-yl)methanimine, a related compound, has been reported .Chemical Reactions Analysis

Quinoline derivatives have shown promising anticancer activity through different action mechanisms . For instance, 2-substituted quinoline derivatives have been synthesized and investigated .Scientific Research Applications

Antimalarial Actions

Quinolines, including derivatives like 2-(4-Morpholinophenyl)quinoline, have been studied for their antimalarial properties. They act on the endolysosomal system of malaria parasites, with different subclasses causing varying effects. For example, some quinolines cause morphologic changes and hemoglobin accumulation in endocytic vesicles of the parasites, influencing their life cycle and effectiveness (Fitch, 2004).

Catalytic Applications

Quinoline derivatives have been used as catalysts in chemical reactions. A study designed o-quinone-based catalysts for the oxidative dehydrogenation of tetrahydroquinolines, demonstrating their utility in preparing medicinally relevant quinolines (Wendlandt & Stahl, 2014).

Anticancer Agents

Certain quinoline derivatives have shown promise as anticancer agents. For instance, dehydroxy isoquines and isotebuquines, structurally related to quinolines, have demonstrated significant antiproliferative activity against various human cancer lines (Romero et al., 2019).

Synthesis and Transformations

Quinoline derivatives are known for their fluorescent properties, making them useful in biochemistry and medicine. Research has been conducted on the synthesis of new quinoline derivatives, potentially applicable as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).

Biomolecular Binding Properties

Quinoline compounds have been synthesized and studied for their photophysics and biomolecular binding properties. These properties are important for understanding how these compounds interact with biological systems, such as DNA, which can have implications in various fields including drug development (Bonacorso et al., 2018).

Corrosion Inhibition

Quinoline derivatives have been investigated for their role as corrosion inhibitors. Their effectiveness in protecting metals like mild steel in acidic environments has been studied, demonstrating the potential application of quinoline compounds in industrial settings (Singh et al., 2016).

Mechanism of Action

Target of Action

Quinoline derivatives have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . They are known to interact with various proteins and enzymes, which could potentially be the targets of 2-(4-Morpholinophenyl)quinoline .

Mode of Action

For instance, some quinoline derivatives have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism . The interaction of this compound with its targets could result in changes in these cellular processes.

Biochemical Pathways

For example, some quinoline derivatives have been found to inhibit the polymerization of heme to hematozin, leading to toxic accumulation of free heme in parasites . It’s possible that this compound could affect similar pathways.

Pharmacokinetics

Quinolone derivatives are generally known for their excellent tissue penetration, which could impact the bioavailability of this compound .

Result of Action

Given the known activities of quinoline derivatives, it’s plausible that this compound could have effects such as inhibiting cell growth, inducing apoptosis, inhibiting angiogenesis, disrupting cell migration, and modulating nuclear receptor responsiveness .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(4-quinolin-2-ylphenyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c1-2-4-18-15(3-1)7-10-19(20-18)16-5-8-17(9-6-16)21-11-13-22-14-12-21/h1-10H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWCKAVDJBJVGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C3=NC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-1-benzyl-3-(((2-fluorophenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2746369.png)

![3-((5-((3-chlorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2746372.png)

![(E)-3-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B2746376.png)

![5-((3,4-dichlorobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2746379.png)